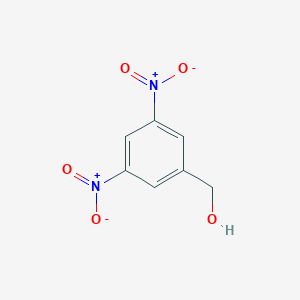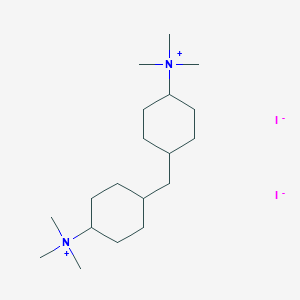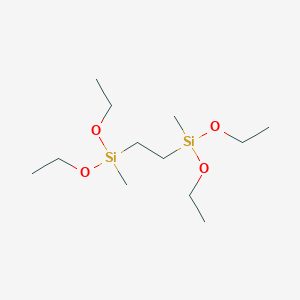
1,2-Bis(methyldiethoxysilyl)ethane
Übersicht
Beschreibung
1,2-Bis(methyldiethoxysilyl)ethane is a chemical compound with the molecular formula C12H30O4Si2 and a molecular weight of 294.54 g/mol . It is also known by other names such as 1,2-bis(diethoxymethylsilyl)ethane, 1,2-Bis-(methyl-diaethoxy-silyl)-aethan, and 4,7-diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane . It appears as a transparent liquid .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(methyldiethoxysilyl)ethane contains a total of 47 bonds, including 17 non-H bonds and 11 rotatable bonds . The 2D chemical structure image of this compound is also referred to as the skeletal formula, which is the standard notation for organic molecules .Physical And Chemical Properties Analysis
1,2-Bis(methyldiethoxysilyl)ethane has a density of 0.9±0.1 g/cm3 . It has a boiling point of 241.5±13.0 °C at 760 mmHg . The flash point of this compound is 88.6±20.2 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Siloxane Polymers
1,2-Bis(methyldiethoxysilyl)ethane: is utilized in the synthesis of siloxane polymers due to its ability to form cross-linked structures. These polymers are known for their thermal stability, flexibility, and hydrophobic properties, making them suitable for coatings, sealants, and biomedical applications .
Surface Modification Agent
This compound serves as an effective surface modification agent. It can be used to alter the surface properties of materials, such as creating hydrophobic coatings on glass or ceramics, which can be beneficial in creating self-cleaning surfaces .
Precursor for Hybrid Materials
It acts as a precursor for the development of hybrid organic-inorganic materials. These materials combine the best properties of both worlds, such as the mechanical strength of inorganic substances with the processability of organic compounds .
Dielectric Materials
The compound is researched for its potential in creating low-dielectric-loss materials. This is particularly important in the electronics industry, where materials with low dielectric constants are needed to minimize energy loss at high frequencies .
Adhesives and Sealants
Due to its cross-linking ability, 1,2-Bis(methyldiethoxysilyl)ethane is used in formulating adhesives and sealants that require durability and resistance to environmental factors .
Dental and Orthopedic Applications
In the field of dentistry and orthopedics, this compound is explored for creating dental cements and bone adhesives. Its biocompatibility and ability to bond to bone and teeth make it a promising candidate for medical adhesives .
Corrosion Protection
Research is being conducted on using 1,2-Bis(methyldiethoxysilyl)ethane for corrosion protection coatings. Its chemical structure allows it to form protective layers on metals, preventing oxidation and degradation .
Nanotechnology
The compound finds applications in nanotechnology, where it is used to modify the surface of nanoparticles. This modification can improve the dispersion of nanoparticles in solvents, which is crucial for the production of nanocomposites .
Wirkmechanismus
Target of Action
1,2-Bis(methyldiethoxysilyl)ethane is a type of organosilicon compoundLike other organosilicon compounds, it may interact with various biological molecules depending on its structure and functional groups .
Mode of Action
It is known that organosilicon compounds can form covalent bonds with various biological molecules, altering their structure and function .
Pharmacokinetics
Like other organosilicon compounds, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1,2-Bis(methyldiethoxysilyl)ethane. For instance, the compound’s reactivity may increase at higher temperatures or under acidic conditions .
Eigenschaften
IUPAC Name |
2-[diethoxy(methyl)silyl]ethyl-diethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30O4Si2/c1-7-13-17(5,14-8-2)11-12-18(6,15-9-3)16-10-4/h7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITBDIPWYKTHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CC[Si](C)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939334 | |
| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(methyldiethoxysilyl)ethane | |
CAS RN |
18043-74-8, 88736-80-5 | |
| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18043-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018043748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(methyldiethoxysilyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088736805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,2-Bis(methyldiethoxysilyl)ethane (BMDEE) suitable for creating flexible aerogels compared to traditional silica aerogels?
A1: Traditional silica aerogels, derived from precursors like tetramethoxysilane (TMOS), are known for their excellent properties but suffer from mechanical brittleness. BMDEE, on the other hand, introduces flexibility into the aerogel structure. This difference in mechanical behavior stems from the distinct structural arrangements formed during polymerization.
- TMOS forms rigid Si–O–Si–O ring structures that are prone to collapse under compressive stress. []
- BMDEE, with its ethylene bridge (CH2CH2) connecting the silicon atoms, forms a more flexible polymer network. This network can withstand deformation without collapsing because the ethylene bridge allows for structural rearrangement and energy dissipation, ultimately resulting in improved flexibility. [, ]
Q2: How does the ethylene bridge in BMDEE contribute to the enhanced bending flexibility observed in the resulting aerogels?
A2: Research indicates that the ethylene bridge in BMDEE plays a crucial role in improving the bending flexibility of the resulting aerogels compared to those derived from polymethylsilsesquioxane (PMSQ). [] This enhancement is attributed to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



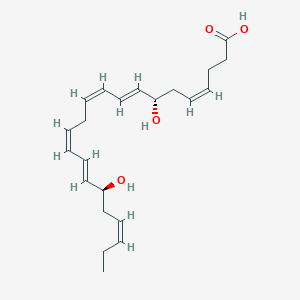

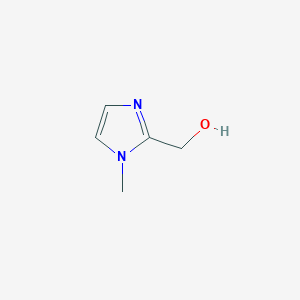
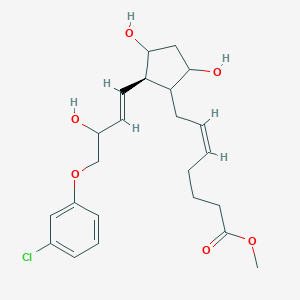
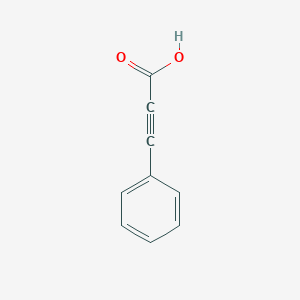

![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)

